N-(4-cyanophenyl)-4-ethoxybenzamide
CAS No.: 50286-54-9
Cat. No.: VC8359886
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50286-54-9 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | N-(4-cyanophenyl)-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C16H14N2O2/c1-2-20-15-9-5-13(6-10-15)16(19)18-14-7-3-12(11-17)4-8-14/h3-10H,2H2,1H3,(H,18,19) |
| Standard InChI Key | SPYJHBNUPLGIAH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Introduction
Overview of the Compound
N-(4-cyanophenyl)-4-ethoxybenzamide is an organic compound with the molecular formula . It consists of a cyanophenyl group and an ethoxybenzamide moiety, which impart unique chemical and biological properties. The compound is a member of the benzamide family, known for its diverse applications in organic synthesis, medicinal chemistry, and materials science.
Synthesis
The synthesis of N-(4-cyanophenyl)-4-ethoxybenzamide typically involves:
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Reactants:
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4-Cyanophenylamine
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4-Ethoxybenzoyl chloride
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Reaction Conditions:
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A base such as triethylamine is used to neutralize hydrochloric acid formed during the reaction.
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The reaction is carried out at room temperature with stirring for several hours to ensure complete conversion.
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Purification:
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Recrystallization or chromatographic techniques are employed to isolate the pure product.
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This method ensures high yields and purity, making it suitable for both laboratory-scale and industrial-scale production.
Applications
N-(4-cyanophenyl)-4-ethoxybenzamide has a variety of applications across different fields:
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Medicinal Chemistry:
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Explored as a potential drug candidate due to its ability to interact with biological targets such as enzymes or receptors.
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Investigated for antimicrobial and anticancer activities.
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Organic Synthesis:
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Serves as a building block for synthesizing more complex molecules, including derivatives with enhanced biological activity.
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Materials Science:
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Used in developing advanced materials such as liquid crystals and polymers due to its aromatic and functionalized structure.
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Mechanism of Action
The biological activity of N-(4-cyanophenyl)-4-ethoxybenzamide is attributed to its ability to form hydrogen bonds and other interactions with molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. For example:
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It may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
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The presence of the ethoxy group enhances solubility and binding affinity compared to similar compounds.
Comparison with Similar Compounds
| Compound Name | Unique Feature | Biological Activity |
|---|---|---|
| N-(4-cyanophenyl)-4-methoxybenzamide | Methoxy group (-OCH₃) instead of ethoxy | Moderate antimicrobial |
| N-(4-cyanophenyl)-4-hydroxybenzamide | Hydroxy group (-OH) | Enhanced hydrogen bonding |
| N-(4-cyanophenyl)-4-chlorobenzamide | Chloro group (-Cl) | Increased reactivity |
The ethoxy group in N-(4-cyanophenyl)-4-ethoxybenzamide provides improved solubility and potentially higher biological activity compared to these analogs.
Research Findings
Several studies have explored the properties and applications of this compound:
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Antimicrobial Activity:
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Demonstrates inhibitory effects against Gram-positive bacteria and fungi.
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Anticancer Potential:
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Shows promise in inhibiting cancer cell lines, particularly breast adenocarcinoma (MCF7).
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Toxicity Studies:
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Exhibits lower toxicity compared to some starting materials used in its synthesis.
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